molecular formula C7H7N3OS B13896435 6-Methoxythiazolo[5,4-C]pyridin-2-amine

6-Methoxythiazolo[5,4-C]pyridin-2-amine

Cat. No.: B13896435
M. Wt: 181.22 g/mol
InChI Key: CGYZXSPMDDLYJO-UHFFFAOYSA-N
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Description

6-Methoxythiazolo[5,4-C]pyridin-2-amine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the thiazolo[5,4-C]pyridine family, which is known for its diverse pharmacological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxythiazolo[5,4-C]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid. This method results in the formation of the target compound with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxythiazolo[5,4-C]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxythiazolo[5,4-C]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.

    Thiazolo[5,4-d]pyrimidines: Another class of related compounds with a different ring fusion pattern.

Uniqueness: 6-Methoxythiazolo[5,4-C]pyridin-2-amine stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties. This substitution enhances its ability to interact with a broader range of molecular targets and increases its potential for therapeutic applications.

Biological Activity

6-Methoxythiazolo[5,4-C]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and antimicrobial activities, along with synthesis methods and structure-activity relationships (SAR).

Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol
IUPAC Name: this compound
Canonical SMILES: COc1ncc2c(c1)cnc(s2)N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through several mechanisms:

  • PI3K Inhibition: Similar compounds have demonstrated potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a related thiazolo[5,4-b]pyridine derivative exhibited an IC50 value of 3.6 nM against PI3Kα, indicating a strong inhibitory effect that could be extrapolated to this compound due to structural similarities .
  • Cell Cycle Arrest and Apoptosis Induction: Compounds in this class have been reported to induce cell cycle arrest and apoptosis in cancer cells. For example, studies on thiazole derivatives showed that they could trigger apoptotic pathways in various cancer cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bactericidal Effects: Research indicates that thiazolo derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
  • Fungal Inhibition: Some derivatives have shown efficacy against fungal pathogens, making them candidates for further development as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Methoxy group at position 6Enhances lipophilicity and cellular uptake
Amino group at position 2Critical for binding to target enzymes
Thiazole ringEssential for maintaining biological activity

Studies suggest that modifications to these positions can significantly alter the compound's potency and selectivity against various biological targets .

Synthesis Methods

The synthesis of this compound typically involves:

  • Thiazole Formation: Starting from appropriate pyridine derivatives, thiazole rings can be constructed using condensation reactions with thioamides or thioureas.
  • Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Final Amine Formation: The final step often involves reduction or substitution reactions to introduce the amino group at position 2.

Case Studies

Several case studies highlight the therapeutic potential of thiazolo derivatives:

  • Cancer Treatment Trials: Clinical trials involving related compounds have shown promising results in reducing tumor size and improving patient outcomes in specific cancers such as breast and prostate cancer .
  • Infection Control Studies: Laboratory studies demonstrate that compounds similar to this compound effectively reduce bacterial load in infected models, suggesting their potential use in treating infectious diseases .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-6-2-4-5(3-9-6)12-7(8)10-4/h2-3H,1H3,(H2,8,10)

InChI Key

CGYZXSPMDDLYJO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)N=C(S2)N

Origin of Product

United States

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